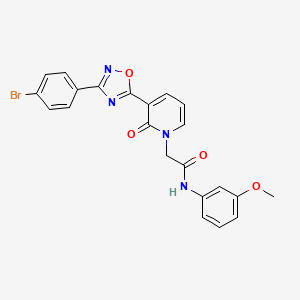

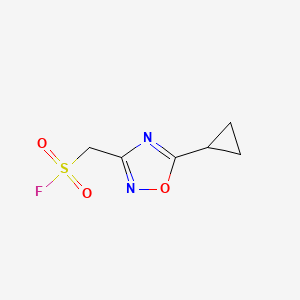

2-(3-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a derivative of oxadiazole, a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring. The structure of the compound suggests that it is a complex molecule with potential biological activity, given the presence of the oxadiazole ring and substituted acetamide groups. The bromophenyl and methoxyphenyl substituents indicate that the compound could exhibit interesting electronic properties and potential interactions with biological targets.

Synthesis Analysis

The synthesis of related oxadiazole derivatives has been reported in the literature. For instance, a linear synthesis approach was used to create novel 2-chloro N-aryl substituted acetamide derivatives of 5-[2-(4-methoxyphenyl) pyridin-3-yl]-1, 3, 4-oxadiazole-2-thiol. These compounds were characterized using various spectroscopic techniques, including LCMS, IR, 1H and 13C NMR spectroscopies, and elemental analysis . Although the specific synthesis of the compound is not detailed, similar synthetic strategies could be employed, involving the formation of the oxadiazole ring followed by subsequent functional group transformations to introduce the bromophenyl and methoxyphenyl groups.

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives is characterized by the presence of the 1,3,4-oxadiazole ring, which is known to confer stability and unique electronic properties to the molecules. The substituents on the oxadiazole ring can significantly influence the molecule's reactivity and interaction with biological targets. The molecular structure analysis would involve examining the electronic distribution, potential sites for interaction, and conformational stability of the compound .

Chemical Reactions Analysis

Oxadiazole derivatives can participate in various chemical reactions. The 3-methyl-4H-[1,2,4]-oxadiazol-5-one, for example, has been used as a versatile protected acetamidine in synthetic sequences, demonstrating stability under acidic or basic conditions and reactivity towards alkylation, Michael addition, and Mitsunobu reactions . The compound may also exhibit similar reactivity patterns, allowing for further functionalization or use in complex synthetic schemes.

Physical and Chemical Properties Analysis

The physical and chemical properties of oxadiazole derivatives are influenced by their molecular structure. The presence of electron-withdrawing or electron-donating groups can affect the compound's solubility, melting point, and stability. The spectroscopic characterization, as mentioned in the synthesis analysis, provides insights into these properties. The cytotoxicity of similar compounds has been evaluated, indicating potential biological activity, which could be related to the physical and chemical properties of the compounds .

Relevant Case Studies

In terms of biological activity, the related oxadiazole derivatives have been screened for cytotoxicity against various human leukemic cell lines, including PANC-1, HepG2, and MCF7. The compound N-[5-(4-Methoxy-phenyl)-pyridin-2-yl]-2-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl][1,3,4]oxadiazol-2-ylsulfanyl}-acetamide showed high cytotoxicity on PANC-1 and HepG2 cell lines, suggesting that the compound may also possess anticancer properties that could be explored in similar case studies .

科学的研究の応用

Anticancer Properties

2-(3-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide and its derivatives have been explored for their anticancer properties. The compound has demonstrated cytotoxicity on various cancer cell lines, including PANC-1, HepG2, and MCF7. Notably, certain derivatives like N- [5-(4-Methoxy-phenyl)-pyridin-2-yl]-2-{5-[2-(4-methoxy-phenyl)-pyridin-3- yl][1,3,4]oxadiazol-2-ylsulfanyl}-acetamide have shown significant cytotoxic effects on PANC-1 and HepG2 cell lines. These compounds are characterized by LCMS, IR, 1H and 13C spectroscopies, and elemental analysis, ensuring a comprehensive understanding of their structures and potential as anticancer agents (Vinayak et al., 2014).

Antimicrobial Activity

The compound and its derivatives have also been investigated for antimicrobial properties. Research has shown that these compounds exhibit activity against a variety of microbial species. For instance, 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides have been synthesized and evaluated for antimicrobial and hemolytic activities. These compounds have been found active against selected microbial species, indicating their potential in antimicrobial applications. The structures of these compounds have been elucidated through IR, 1H-NMR, 13C-NMR, and mass spectral data, ensuring their precise identification and potential for further research and development (Gul et al., 2017).

Antitumor and Antimicrobial Agents

Furthermore, derivatives of this compound have been designed and synthesized as promising chemotherapeutic agents, exhibiting notable antimicrobial and antitumor activities. These derivatives have shown higher antimicrobial activity against gram-negative bacteria compared to gram-positive bacteria. Additionally, certain derivatives have exhibited significant inhibitory activity against human tumor cell lines, such as A549 and MCF-7, demonstrating their potential as chemotherapeutic agents (Kaya et al., 2017).

特性

IUPAC Name |

2-[3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-(3-methoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17BrN4O4/c1-30-17-5-2-4-16(12-17)24-19(28)13-27-11-3-6-18(22(27)29)21-25-20(26-31-21)14-7-9-15(23)10-8-14/h2-12H,13H2,1H3,(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJMRQBHIMQUDSU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=C(C=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17BrN4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2,3-dimethoxybenzoate](/img/structure/B2530947.png)

![2-methyl-N-(3-morpholinopropyl)-3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-2-carboxamide](/img/structure/B2530952.png)

![1-[4-[4-(3-Fluorophenyl)piperazine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2530955.png)

![3-(2-methoxyethyl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2530957.png)

![2-({1-[1-(thiophen-2-yl)cyclopentanecarbonyl]pyrrolidin-2-yl}methyl)-2H-1,2,3-triazole](/img/structure/B2530960.png)